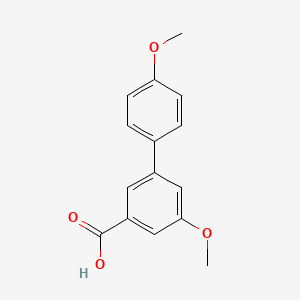

5-Methoxy-3-(4-methoxyphenyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

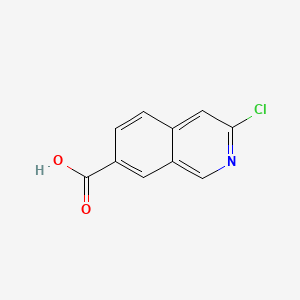

5-Methoxy-3-(4-methoxyphenyl)benzoic acid is a chemical compound with the molecular formula C15H14O4 and a molecular weight of 258.27 . Its IUPAC name is 4’,5-dimethoxy [1,1’-biphenyl]-3-carboxylic acid .

Molecular Structure Analysis

The InChI code for 5-Methoxy-3-(4-methoxyphenyl)benzoic acid is 1S/C15H14O4/c1-18-13-5-3-10 (4-6-13)11-7-12 (15 (16)17)9-14 (8-11)19-2/h3-9H,1-2H3, (H,16,17) . This indicates the presence of two methoxy groups and a carboxylic acid group in the molecule.Physical And Chemical Properties Analysis

5-Methoxy-3-(4-methoxyphenyl)benzoic acid has a molecular weight of 258.27 . The compound is likely to be a solid at room temperature, similar to other benzoic acid derivatives .Applications De Recherche Scientifique

Bioactive Phenyl Ether Derivatives from Marine-Derived Fungi

Research has unveiled the isolation of new phenyl ether derivatives from the marine-derived fungus Aspergillus carneus. One of the derivatives demonstrated strong antioxidant activity, highlighting the potential of 5-Methoxy-3-(4-methoxyphenyl)benzoic acid derivatives for developing natural antioxidant agents. These findings suggest the marine environment as a promising source for discovering novel bioactive compounds with potential applications in pharmaceuticals and nutraceuticals (Xu et al., 2017).

Incorporation of Deuterium and Tritium

The incorporation of hydrogen isotopes into derivatives of 5-Methoxy-3-(4-methoxyphenyl)benzoic acid has been studied, providing insights into the preparation of isotopically labeled compounds. This research is critical for the development of radiolabeled compounds used in medical diagnostics, environmental tracing, and chemical structure elucidation studies (Shevchenko et al., 2014).

Toxicity Assessment of Benzoic Acid Derivatives

A comprehensive study on the toxic properties of several derivatives of benzoic acids, including 5-Methoxy-3-(4-methoxyphenyl)benzoic acid, provided valuable data on their safety profile. This research is crucial for evaluating the potential health risks associated with the use of these compounds in various industrial and pharmaceutical applications (Gorokhova et al., 2020).

Heterogeneous Reactions of Organic Compounds

The study of the heterogeneous reaction of coniferyl alcohol with NO3 radicals, generating products including 4-hydroxy-3-methoxy-benzoic acid, offers insights into the atmospheric chemistry of wood smoke emissions. This research highlights the transformation pathways of natural organic compounds in the environment, contributing to our understanding of atmospheric pollution and its mitigation (Liu et al., 2017).

Phototropic Products from Benzil Monoazine Reactions

Investigations into the reactions of benzil monoazine with sodium methoxide leading to phototropic products including benzoic acid derivatives reveal interesting photochemical properties. Such studies are fundamental in exploring the photochemical behaviors of organic molecules, which have implications in material science, photopharmacology, and the development of light-responsive materials (Yates et al., 1974).

Propriétés

IUPAC Name |

3-methoxy-5-(4-methoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-13-5-3-10(4-6-13)11-7-12(15(16)17)9-14(8-11)19-2/h3-9H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRYRZHZSBVKEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80689175 |

Source

|

| Record name | 4',5-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80689175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-3-(4-methoxyphenyl)benzoic acid | |

CAS RN |

1261939-24-5 |

Source

|

| Record name | 4',5-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80689175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid](/img/structure/B578518.png)

![Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B578525.png)

![Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B578531.png)

![4'-(Ethylcarbamoyl)-3',6-difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B578538.png)